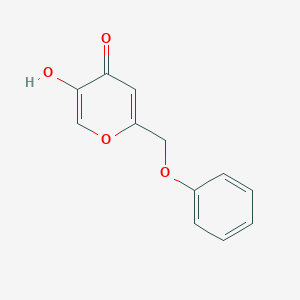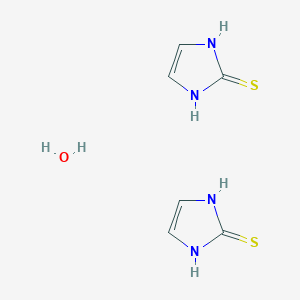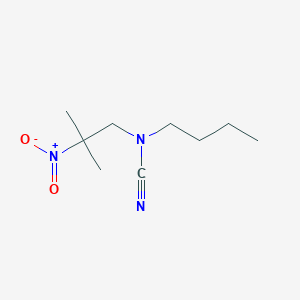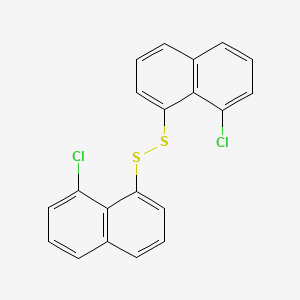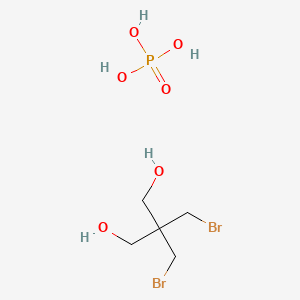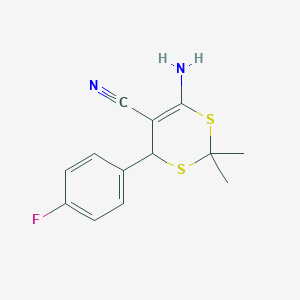![molecular formula C15H14O B14355632 1-([1,1'-Biphenyl]-2-yl)propan-1-one CAS No. 92548-82-8](/img/structure/B14355632.png)
1-([1,1'-Biphenyl]-2-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-([1,1’-Biphenyl]-2-yl)propan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by a biphenyl group attached to a propanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-([1,1’-Biphenyl]-2-yl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of biphenyl with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of 1-([1,1’-Biphenyl]-2-yl)propan-1-one may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-([1,1’-Biphenyl]-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Biphenyl carboxylic acids.
Reduction: 1-([1,1’-Biphenyl]-2-yl)propan-1-ol.
Substitution: Halogenated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-([1,1’-Biphenyl]-2-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Industry: It serves as a precursor for the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-([1,1’-Biphenyl]-2-yl)propan-1-one involves its interaction with specific molecular targets. The biphenyl group can engage in π-π stacking interactions, while the ketone moiety can form hydrogen bonds with biological molecules. These interactions can influence the compound’s binding affinity and specificity towards enzymes and receptors, thereby modulating biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-1-propanone: Similar structure but lacks the biphenyl group.
Biphenyl: Lacks the propanone moiety.
Propiophenone: Another aromatic ketone with a different substitution pattern.
Uniqueness: 1-([1,1’-Biphenyl]-2-yl)propan-1-one is unique due to the presence of both the biphenyl and propanone groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
92548-82-8 |
|---|---|
Molekularformel |
C15H14O |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
1-(2-phenylphenyl)propan-1-one |
InChI |
InChI=1S/C15H14O/c1-2-15(16)14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |
InChI-Schlüssel |
NCSYADOGPPUQKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CC=CC=C1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


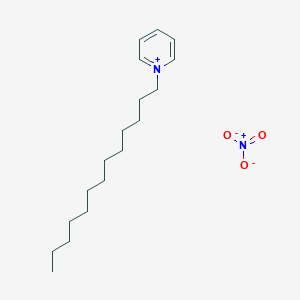
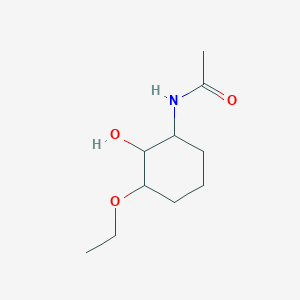
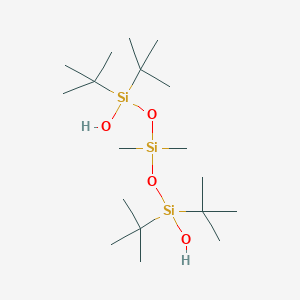
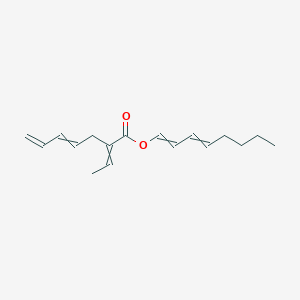
![4-[(2-Chloroethyl)(methyl)amino]-2-hydroxybenzoic acid](/img/structure/B14355595.png)
![(1,4-Phenylene)bis{[4-(hexyloxy)phenyl]methanone}](/img/structure/B14355596.png)
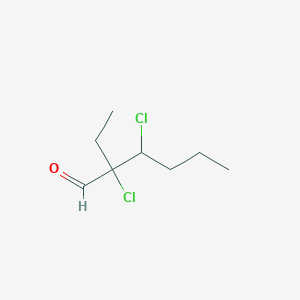
![[Ethyl(phenyl)phosphoryl]methanol](/img/structure/B14355606.png)
